(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound classified under the naphthalene derivatives. It features a tetrahydronaphthalene core structure with a methyl group at the 7th position and a hydroxyl group at the 1st position. This compound is of interest due to its potential biological activities and applications in organic synthesis and medicinal chemistry.
This compound can be sourced from various chemical suppliers and is typically classified as a secondary alcohol due to the presence of the hydroxyl functional group. Its systematic name indicates its stereochemistry, which is crucial for understanding its reactivity and biological interactions.
The synthesis of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol primarily involves the hydrogenation of 7-methyl-1-naphthol. This process is carried out under high pressure and temperature conditions in the presence of a catalyst such as palladium on carbon (Pd/C). The hydrogenation reaction effectively converts the naphthol into the corresponding tetrahydronaphthalene derivative.
Industrial Production: For large-scale production, continuous flow reactors are employed to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products while maximizing the desired product yield.
The molecular formula for (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is C_{11}H_{14}O. The compound features a bicyclic structure characterized by:
The stereochemistry at the first carbon atom (C-1) is essential for its biological activity and interaction with enzymes.
(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions:
The oxidation yields ketones, while reduction leads to saturated derivatives. Substitution reactions can produce diverse functionalized compounds that may possess unique properties suitable for further applications .
The mechanism of action for (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol primarily involves its interaction with biological targets. The hydroxyl group allows for hydrogen bonding with enzyme active sites, modulating enzyme activity. Additionally, its hydrophobic structure enables it to fit into protein pockets, influencing various biochemical pathways .
Relevant data regarding these properties can be crucial for applications in synthesis and pharmacology .
(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has several notable applications:
Early synthetic approaches to chiral tetralin alcohols relied on multi-step sequences involving ketone reduction or catalytic hydrogenation. For example, 1-tetralone derivatives undergo stereoselective reduction using chiral catalysts like [(RuCl(R)-BINAP)₂(μ-Cl)₃][NH₂Me₂] to achieve enantiomeric excesses (ee) >90% [3]. These methods face challenges in introducing C7-methyl groups due to regiochemical interference during ring formation. An alternative route involves reductive amination of 7-methyl-1-tetralone with propylamine, followed by resolution using chiral acids to isolate the (S)-enantiomer [8]. While reliable, these traditional methods typically require 4-6 steps with cumulative yields of 30-45%, prompting the development of more efficient strategies [1] [3].
Cascade cyclizations offer atom-economical routes to the tetralin core. The Prins/Friedel–Crafts cyclization of 2-(2-vinylphenyl)acetaldehydes enables single-step construction of the 1,2,3,4-tetrahydronaphthalene scaffold. Key advancements include:
Table 1: Optimization of Prins/Friedel–Crafts Cyclization for 7-Substituted Tetralins
Lewis Acid | Equivalents | Temp (°C) | Yield (%) | cis:trans |
---|---|---|---|---|
BF₃·Et₂O | 1.1 | 0 | 70 | 49:51 |
FeCl₃ | 1.1 | 0 | 52 | 50:50 |
Et₂AlCl | 1.1 | 25 | 55 | 50:50 |
AlCl₃ | 1.1 | 0 | 50 | 51:49 |
This method enables direct installation of the C1-hydroxyl and C4-aryl groups while accommodating 7-methyl substitution through judicious precursor design [6].
Modern approaches leverage chiral Lewis acids for asymmetric induction:
Critical to stereocontrol is the chelation model where Lewis acids (e.g., AlMe₃) coordinate with the carbonyl oxygen, enabling chiral ligands to differentiate prochiral faces. Catalyst screening reveals binaphthyl-2,2'-diamine-derived sulfides ((S,R)-1g) as optimal for achieving >90% ee in tetralin alcohol synthesis [2] [6]. Hexafluoroisopropanol (HFIP) additives enhance enantioselectivity by stabilizing transition states through hydrogen bonding [2].
Table 2: Enantioselective Catalysts for (S)-7-Methyltetralin-1-ol Synthesis
Catalyst System | Reaction Type | ee (%) | Yield (%) |
---|---|---|---|
(S,R)-BINAM-sulfide/HFIP | Sulfenylation | 91 | 93 |
[(R)-BINAP-RuCl₂]₂·NEt₃ | Hydrogenation | 88 | 85 |
(S,S)-Et-FerroTane Rh(COD)BF₄ | Reductive Amination | 86 | 78 |
Chiral SPINAM-selenide | Electrophilic Cyclization | 64 | 74 |
The C1-hydroxyl group serves as a handle for diverse derivatizations:
The C7-methyl group undergoes benzylic functionalization via bromination (NBS, AIBN) followed by SN₂ substitution to install amines, thioethers, or azides. This site-specific modification preserves the chiral C1 center while introducing pharmacophores [3] [8].
Table 3: Key Derivatives of (1S)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Compound Name | Structural Features | Primary Application |
---|---|---|
(1S)-7-Methyl-1-mesyloxytetralin | Mesylate at C1 | Nucleophilic substitution precursor |
(1S)-1-(tert-Butyldimethylsilyloxy)-7-methyltetralin | Siloxy-protected alcohol | Protecting group strategy |
(1S)-7-Bromomethyl-1-hydroxytetralin | Bromomethyl at C7 | Functionalization handle |
(1S)-1-Amino-7-methyltetralin | NH₂ at C1 | Dopaminergic intermediates |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1